2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Structural Distinction from 5-Methyl Analog
2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester is structurally differentiated from its 5‑methyl‑substituted analog, ethyl 5‑methyl‑2‑(p‑tolyl)oxazole‑4‑carboxylate (CAS 754986‑42‑0), by the absence of a methyl group at the C5 position of the oxazole ring. This substitution pattern alters the steric environment around the C4 carboxylate and influences both reactivity and potential biological interactions [1]. While no direct biological data are available for either compound, the structural difference is unequivocal: the target compound has molecular formula C13H13NO3 and mass 231.25 g/mol; the 5‑methyl analog has formula C14H15NO3 and mass 245.27 g/mol [1].
| Evidence Dimension | Molecular formula and mass |
|---|---|
| Target Compound Data | C13H13NO3, 231.25 g/mol |
| Comparator Or Baseline | Ethyl 5-methyl-2-(p-tolyl)oxazole-4-carboxylate: C14H15NO3, 245.27 g/mol |
| Quantified Difference | Difference of one CH2 group (+14 Da for the 5-methyl analog) |
| Conditions | Calculated from standard atomic weights; no assay conditions applicable |
Why This Matters
The absence of the 5‑methyl group reduces steric hindrance at the C4 carboxylate, potentially affecting the compound's behavior as a synthetic intermediate or its fit within a biological target's binding pocket.
- [1] PubChem. Ethyl 5-Methyl-2-(p-tolyl)oxazole-4-carboxylate. Compound Summary. CID: 118984260. View Source
